Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labeled derivative of Sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound is recognized for its role in scientific research, particularly in pharmacokinetics and metabolic studies. Its molecular formula is with a molecular weight of approximately 463.57 g/mol .
Pyrazole N-Demethyl Sildenafil-d3 is synthesized from Sildenafil through various chemical processes that involve the introduction of deuterium atoms into the molecular structure. It is commercially available from several suppliers, including BenchChem and LGC Standards, which provide it as a reference standard for analytical chemistry .
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves several key steps:
These methods are crucial for obtaining high-purity samples necessary for accurate analytical results .
The molecular structure of Pyrazole N-Demethyl Sildenafil-d3 features a pyrazole ring integrated with a sulfonamide group, characteristic of PDE5 inhibitors. The presence of deuterium atoms enhances its stability and provides unique properties in metabolic studies.
Pyrazole N-Demethyl Sildenafil-d3 can undergo various chemical reactions:
Common reagents and conditions include oxidizing agents and reducing agents tailored for specific transformations .
As a phosphodiesterase type 5 inhibitor, Pyrazole N-Demethyl Sildenafil-d3 functions by blocking the action of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP).
The presence of deuterium may influence the pharmacokinetic properties by altering metabolic rates compared to non-labeled compounds .
Relevant data indicate that deuterated compounds often exhibit altered solubility and stability profiles compared to their non-deuterated counterparts .
Pyrazole N-Demethyl Sildenafil-d3 has several significant applications in scientific research:
These applications highlight its utility in advancing understanding within pharmacology and medicinal chemistry fields .
Pyrazole N-Demethyl Sildenafil-d3 (CAS 1185044-03-4) represents a strategically deuterated analog within the phosphodiesterase type 5 (PDE5) inhibitor class, specifically designed for advanced analytical applications. With the molecular formula C₂₁H₂₅D₃N₆O₄S and molecular weight of 463.57 g/mol, this isotopically labeled compound features three deuterium atoms substituting hydrogens in the methyl group attached to the piperazine ring [1] [3] [4]. This structural modification preserves the core pharmacological activity associated with PDE5 inhibition while introducing distinct physicochemical properties essential for analytical differentiation. The deuterium substitution occurs specifically at the N-methyl position of the piperazine moiety, creating a mass differential without significantly altering the compound's chromatographic behavior or receptor binding characteristics [1].
Deuterated sildenafil derivatives like Pyrazole N-Demethyl Sildenafil-d3 exist within the broader therapeutic context of erectile dysfunction and pulmonary hypertension management. The parent compound, sildenafil (marketed as Viagra®), functions as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5. By inhibiting the hydrolysis of cGMP, sildenafil promotes vasodilation and increased blood flow, mechanisms that underlie its clinical efficacy for erectile dysfunction and pulmonary arterial hypertension [7]. These pharmacological properties extend to Pyrazole N-Demethyl Sildenafil-d3 through its structural relationship to both sildenafil and its major metabolite, though its primary application remains analytical rather than therapeutic [1].
Table 1: Fundamental Characteristics of Pyrazole N-Demethyl Sildenafil-d3
Property | Specification |
---|---|
CAS Registry Number | 1185044-03-4 |
Molecular Formula | C₂₁H₂₅D₃N₆O₄S |
Molecular Weight | 463.57 g/mol |
IUPAC Name | 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
SMILES Notation | CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C([2H])([2H])[2H])OCC |
Primary Applications | LC-MS/MS internal standard, pharmaceutical adulterant detection |
The structural journey from sildenafil to Pyrazole N-Demethyl Sildenafil-d3 involves two critical chemical transformations: N-demethylation and deuterium labeling. Sildenafil (C₂₂H₃₀N₆O₄S) contains a methylated piperazine ring and a pyrazolopyrimidine core that defines its pharmacophore. Metabolic N-demethylation of sildenafil yields Pyrazole N-Demethyl Sildenafil (UK-103,320; CAS 139755-95-6), a major metabolite with molecular formula C₂₁H₂₈N₆O₄S and reduced molecular weight (460.55 g/mol) [5] [8] [10]. This biotransformation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C9, removes one methyl group from the piperazine nitrogen while preserving the core structure responsible for PDE5 inhibition [8].
The subsequent deuterium labeling step transforms this metabolite into Pyrazole N-Demethyl Sildenafil-d3. This synthesis involves replacing the three hydrogen atoms in the remaining piperazine-attached methyl group (-CH₃) with deuterium atoms (-CD₃). This strategic modification creates a mass shift of approximately 3 atomic mass units compared to the non-deuterated analog (463.57 g/mol vs. 460.55 g/mol) while maintaining identical spatial configuration and polarity [1] [3] [4]. The pyrazole ring system within these molecules provides essential structural rigidity for target binding, while the propyl chain at position 3 and ethoxy group at position 4 of the phenyl ring contribute to optimal hydrophobic interactions with the PDE5 enzyme [9] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0